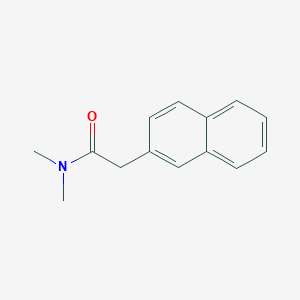![molecular formula C15H11ClFNO3 B6635613 5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C15H10ClFNO3, and is a member of the benzoic acid family of compounds. In
作用機序
The mechanism of action of 5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid involves the inhibition of various enzymes and proteins. It has been shown to bind to the active site of protein kinase C, preventing its activation. It also binds to the active site of the proteasome, preventing the degradation of proteins. Additionally, it has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied. It has been shown to induce apoptosis, or programmed cell death, in several types of cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid in lab experiments include its specificity and potency. It has been shown to be a highly specific inhibitor of several enzymes and proteins, making it a valuable tool for studying their function. Additionally, it has been shown to be a potent inhibitor, with relatively low concentrations required for effective inhibition. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in lab experiments.
将来の方向性
There are several future directions for research involving 5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid. One area of interest is its potential use as a therapeutic agent for cancer. Its ability to induce apoptosis and inhibit the growth of cancer cells makes it a promising candidate for further study. Additionally, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases. Another area of interest is its potential as a tool compound for studying the function of other enzymes and proteins. Its specificity and potency make it a valuable tool for studying the mechanism of action of various proteins and enzymes.
合成法
The synthesis of 5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid involves several steps. The first step is the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 5-amino-2-fluorobenzoic acid to form the final product, this compound.
科学的研究の応用
5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid has a wide range of scientific research applications. It is commonly used as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including protein kinase C and the proteasome. It has also been used to study the function of the transcription factor NF-kappaB.
特性
IUPAC Name |
5-[(4-chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c1-8-6-9(16)2-4-11(8)14(19)18-10-3-5-13(17)12(7-10)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKPJYVDVXXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)
![(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)

![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)


![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6635630.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)
![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)